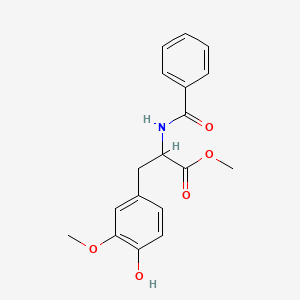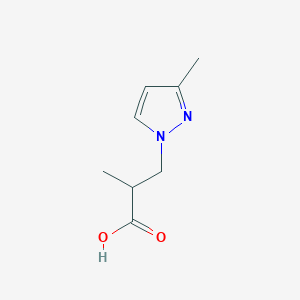
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid, also known as MMPPA, is a versatile organic compound that has a wide range of applications in the scientific research community. It is a structural analog of the neurotransmitter glutamate and has been studied for its potential therapeutic uses. MMPPA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid involves the reaction of 3-methylpyrazole with ethyl acetoacetate followed by hydrolysis and decarboxylation.
Starting Materials
3-methylpyrazole, ethyl acetoacetate, sodium hydroxide, hydrochloric acid, water, ethyl acetate
Reaction
Step 1: Dissolve 3-methylpyrazole in ethyl acetate and add ethyl acetoacetate. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium hydroxide to the reaction mixture and stir for 30 minutes., Step 3: Acidify the mixture with hydrochloric acid and extract with ethyl acetate., Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 5: Concentrate the solution and purify the product by recrystallization from ethanol.
Applications De Recherche Scientifique
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has a wide range of applications in the scientific research community. It has been studied for its potential therapeutic uses, including as an anticonvulsant, an antidepressant, and an anxiolytic. 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has also been studied for its potential as an anti-inflammatory and anti-cancer agent. Additionally, 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Mécanisme D'action
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to act through a variety of mechanisms, including modulation of glutamate and GABA receptors, modulation of calcium channels, and modulation of other neurotransmitter receptors. 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has also been found to act as a positive allosteric modulator of the AMPA receptor, a glutamate receptor involved in synaptic plasticity. Additionally, 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to act as an agonist of the serotonin 5-HT1A receptor, a receptor involved in the regulation of mood and anxiety.
Effets Biochimiques Et Physiologiques
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to have a variety of biochemical and physiological effects. It has been found to reduce levels of glutamate, an excitatory neurotransmitter, in the brain. 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has also been found to increase levels of the inhibitory neurotransmitter GABA, resulting in a decrease in excitatory activity in the brain. Additionally, 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to reduce levels of the pro-inflammatory cytokine TNF-α, resulting in an anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has several advantages and limitations for use in laboratory experiments. One advantage is that 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid is a relatively inexpensive compound, making it cost-effective for use in experiments. Additionally, 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to be relatively stable, making it suitable for use in long-term experiments. One limitation of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid is that it is not water-soluble, making it difficult to use in experiments involving water-based solutions.
Orientations Futures
The potential future directions for 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid research are numerous. One potential direction is to further investigate the effects of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be conducted to investigate the effects of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid on other neurological disorders, such as depression, anxiety, and schizophrenia. Another potential direction is to investigate the effects of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid on inflammation and cancer. Finally, further research could be conducted to investigate the potential therapeutic uses of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid, such as in the treatment of epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)5-10-4-3-7(2)9-10/h3-4,6H,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJKQIWTIXNRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

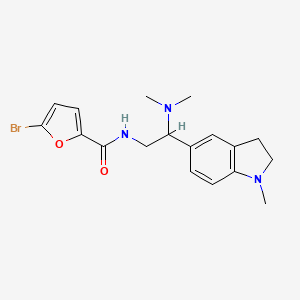
![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)
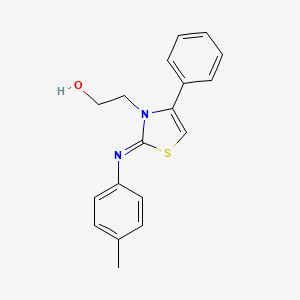

![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)

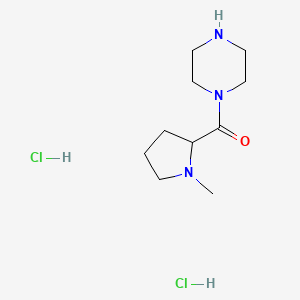
![3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2912137.png)

![5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912139.png)
![5-{[(3-Bromophenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B2912140.png)

